Home > Products > Screening Compounds P12344 > 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea
1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea - 1504448-31-0

1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea

Catalog Number: EVT-1695510
CAS Number: 1504448-31-0
Molecular Formula: C11H15BrN2O
Molecular Weight: 271.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea []

  • Compound Description: 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea is a thiourea derivative featuring a dimethylthiourea group attached to a bromochlorophenyl ring. The crystal structure reveals that the dimethylthiourea group is twisted from the benzene ring plane by 54.38 (6)°. Molecules are linked into chains along [] via N—H⋯S hydrogen bonds formed by the amino groups [].

-(2-Bromo-4-methylphenyl)-3,3-dimethylthiourea []

  • Compound Description: This compound is a thiourea derivative structurally analogous to 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea but with a methyl substituent instead of chlorine on the phenyl ring. Crystal analysis reveals interplanar angles between the bromomethylphenyl and dimethylthiourea groups and the formation of N—H···S contacts linking molecules along the b-axis [].

-(2-Bromo-4-(1-methylethyl)phenyl)-1,1-dimethylurea []

  • Compound Description: 3-(2-Bromo-4-(1-methylethyl)phenyl)-1,1-dimethylurea is a urea derivative that undergoes a reversible single-crystal to single-crystal thermal phase transformation at approximately 170–180 K, changing from a monoclinic to a triclinic crystal system upon cooling [].
Overview

1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea is an organic compound belonging to the class of ureas, characterized by a bromine atom and an ethyl group attached to a phenyl ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.

Source

The compound can be synthesized through several methods, primarily involving the reaction of substituted anilines with isocyanates or other urea derivatives. Its synthesis has been explored in various studies, highlighting its relevance in organic chemistry and material science.

Classification
  • Chemical Class: Ureas
  • Molecular Formula: C11H14BrN2O
  • IUPAC Name: 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea
Synthesis Analysis

Methods

The synthesis of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea typically involves the following steps:

  1. Starting Materials: The synthesis begins with 4-bromo-2-ethylphenylamine and dimethylcarbamate or isocyanate.
  2. Reaction Conditions: The reaction can be conducted under mild conditions, often at room temperature, using a catalyst-free approach to enhance efficiency.
  3. Monitoring: The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
  4. Purification: The product is isolated through filtration and recrystallization from suitable solvents.

Technical Details

The reaction generally proceeds via nucleophilic addition where the amine reacts with the isocyanate to form the urea linkage. This method is noted for its simplicity and scalability, making it suitable for laboratory and industrial applications .

Molecular Structure Analysis

Structure

The molecular structure of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea features:

Data

  • Molecular Weight: 284.14 g/mol
  • Melting Point: Specific melting point data may vary based on purity and synthesis method but generally falls within a defined range typical for similar compounds.
Chemical Reactions Analysis

Reactions

1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea can participate in various chemical reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
  • Hydrolysis: Under acidic or basic conditions, the urea bond can hydrolyze to yield corresponding amines and carbonyl compounds.

Technical Details

The reactivity of this compound can be influenced by the electronic effects of substituents on the phenyl ring, as well as steric factors introduced by the ethyl and dimethyl groups.

Mechanism of Action

The mechanism of action for compounds like 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea often involves interactions at the molecular level with biological targets:

  1. Binding Affinity: The compound may exhibit binding to specific receptors or enzymes due to its structural features.
  2. Biological Activity: Depending on its application, it may act as an antifungal agent or exhibit other pharmacological properties.

Data regarding specific interactions are typically derived from biological assays and computational modeling studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to moisture which could lead to hydrolysis.

Relevant analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to characterize these properties .

Applications

1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea has several scientific uses:

  • Pharmaceutical Development: Investigated for potential therapeutic applications due to its biological activity.
  • Agrochemical Research: Explored as a candidate for developing new pesticides or herbicides due to its chemical stability and reactivity.

Further research into its applications continues to unveil new possibilities in various scientific domains .

Introduction to Urea Derivatives in Medicinal Chemistry

Urea derivatives occupy a privileged position in medicinal chemistry due to their versatile hydrogen-bonding capabilities, conformational flexibility, and synthetic accessibility. These compounds form multiple stable hydrogen bonds with biological targets, enabling precise modulation of protein-ligand interactions critical for biological activity [1]. The urea functional group (–NH–C(=O)–NH–) serves as a robust scaffold for designing enzyme inhibitors, receptor antagonists, and protein-protein interaction disruptors, particularly in anticancer and antimicrobial therapies [10]. Urea-based compounds demonstrate remarkable structural diversity, with their physicochemical properties (e.g., solubility, permeability) finely tunable through N-substitution patterns [1]. The historical significance of this scaffold is exemplified by suramin, the first synthetic urea-containing drug introduced in 1922 for African trypanosomiasis, which emerged from systematic optimization of trypan red derivatives through urea linkage incorporation [10]. Contemporary drug discovery continues leveraging urea's unique properties, with over 90,000 synthetic urea compounds documented in chemical databases, reflecting sustained pharmaceutical interest [10].

Historical Context of Substituted Phenylurea Compounds in Drug Discovery

Substituted phenylureas have evolved significantly since their early pesticidal applications. Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) exemplifies this progression, initially introduced as a photosystem II inhibitor herbicide but later investigated for its potential pharmacological effects [5]. The 1960s witnessed deliberate medicinal chemistry exploration of arylurea scaffolds, culminating in FDA-approved kinase inhibitors like sorafenib (2005) and linifanib [10]. Structural evolution followed distinct phases: early symmetrical di-arylureas (e.g., suramin), asymmetrical N-aryl-N'-alkyl variants (e.g., linifanib), and contemporary heterocycle-incorporated derivatives [1].

The discovery trajectory of phenylurea-based therapeutics reveals consistent optimization strategies focused on:

  • Electronic Modulation: Introduction of electron-withdrawing groups (halogens, CF₃) enhances hydrogen-bond acceptor capacity of carbonyl oxygen [1] [4]
  • Steric Control: Di-ortho substitution enforces non-planar conformations, improving target selectivity [1]
  • Solubility Engineering: Asymmetrical dimethylurea termini increase hydrophilicity versus diaryl counterparts [8]

Table 1: Evolution of Key Medicinal Phenylurea Compounds

CompoundStructural FeaturesTherapeutic ApplicationApproval Era
SuraminSymmetrical polyureaAntitrypanosomal1922
Diuron3,4-Dichloro-phenyl dimethylureaHerbicide (repurposed for pharmacology)1950s
Sorafenib4-Chloro-3-trifluoromethyl-phenyl/pyridyl ureaKinase inhibitor (renal cancer)2005
LinifanibAsymmetrical aryl/heteroaryl dimethylureaKinase inhibitor (oncological)Clinical trials

Structural Significance of the 4-Bromo-2-ethylphenyl Moiety in Bioactive Molecules

The 4-bromo-2-ethylphenyl moiety in 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea confers distinctive steric, electronic, and hydrophobic properties essential for bioactivity. Bromine's moderate σₚ value (0.23) generates balanced electron-withdrawing character, polarizing the urea carbonyl and enhancing hydrogen-bond acceptor strength by ~1.8 kcal/mol versus unsubstituted phenyl [4]. This electronic perturbation facilitates stronger interactions with target proteins, particularly those featuring hydrogen-bond donor residues in binding pockets [6].

Sterically, the ortho-ethyl group imposes significant conformational constraints:

  • Forces ~45° dihedral angle between phenyl ring and urea plane
  • Creates ~7.5 Å steric shield protecting urea NH from solvent exposure
  • Restricts rotational freedom (ΔG‡ ≈ 12-15 kcal/mol) versus meta-substituted analogs [1]

Hydrophobicity parameters reveal the moiety's balanced lipophilicity:

  • π (Hansch hydrophobicity constant) = 1.96 (Br) + 1.02 (ethyl)
  • Experimentally determined logP = 3.28 ± 0.15, ideal for membrane penetration [5] [6]

Table 2: Comparative Analysis of Phenyl Substituent Effects

Substituent PatternCarbonyl IR Shift (cm⁻¹)Urea NH pKalogPBiological Half-life (h)
4-Bromo16658.92.852.1
4-Bromo-2-methyl16729.33.123.8
4-Bromo-2-ethyl16789.73.285.2
4-Bromo-2-isopropyl168110.13.658.4

The ethyl group's β-branching provides optimal hydrophobic volume (molar refractivity = 20.3) without excessive desolvation penalty, enhancing target binding entropy through selective water displacement [3]. Crystallographic studies of analogous chalcone derivatives confirm bromine participates in halogen bonding (distance: 3.2-3.5 Å) with carbonyl oxygens or histidine imidazole rings, contributing ~2-3 kcal/mol binding energy [4] [6]. This combination of steric occlusion, moderate lipophilicity, and halogen bonding capability makes 4-bromo-2-ethylphenyl a privileged scaffold in protease inhibitors and kinase-targeting agents.

Role of 3,3-Dimethylurea Functionality in Pharmacophore Design

The 3,3-dimethylurea terminus represents a critical pharmacophore feature that optimizes drug-target interactions while improving pharmacokinetic properties. Unlike monosubstituted ureas, the tertiary dimethylamino group eliminates a hydrogen-bond donor while maintaining carbonyl acceptor capability, reducing desolvation energy by approximately 4.2 kcal/mol upon binding [1]. This modification significantly enhances membrane permeability, as evidenced by PAMPA assays showing 3,3-dimethylurea derivatives exhibit 2.3-3.1-fold greater apparent permeability (Papp) than their dihydroxy or monomethyl counterparts [3].

Conformationally, N,N-dimethylation induces a twisted "cis-cis" orientation where carbonyl oxygen and dimethylamino nitrogen adopt a 35-40° dihedral angle, shortening the distance between carbonyl oxygen and aryl π-system by 0.8 Å versus unsubstituted ureas [1]. This preorganizes the molecule for optimal target engagement, as demonstrated in mitofusin activators where dimethylurea derivatives showed 5-6 nM EC50 versus >100 nM for monomethyl analogs [3].

Key pharmacological advantages include:

  • Metabolic Stability: Dimethyl substitution impedes oxidative N-dealkylation, increasing microsomal half-life (t₁/₂ > 120 min vs. 22 min for N-H urea) [8]
  • Solubility Modulation: The polar surface area (PSA ≈ 49 Ų) balances lipophilicity, achieving thermodynamic solubility >100 μM in aqueous buffers [1]
  • Electron Donation: The dimethylamino group (+σₘ = 0.12) enhances carbonyl polarization, strengthening hydrogen bonds by 30% versus diphenylureas [4]

Notably, dimethylurea derivatives demonstrate reduced plasma protein binding (human serum albumin Kd ≈ 45 μM) compared to diarylureas (Kd ≈ 8-15 μM), increasing free fraction for target engagement [3]. Quantum mechanical studies indicate dimethyl substitution raises HOMO energy by 0.7 eV, facilitating charge-transfer interactions with aromatic residues in binding pockets [6]. These properties collectively establish 3,3-dimethylurea as a versatile bioisostere for carboxamides and sulfonamides in modern drug design.

Table 3: Pharmacophore Features of Urea Derivatives

Pharmacophore ElementRole in Target InteractionPhysicochemical ContributionDesign Advantage
Carbonyl oxygenHydrogen-bond acceptorPSA = 20.1 ŲCoordinates catalytic residues
N-H (monosubstituted)Hydrogen-bond donorDesolvation penalty: -3.8 kcal/molHigh binding affinity
N,N-dimethyl (3,3-disubstituted)Electron donation, hydrophobic contactlogD reduction ≈ 0.4, t₁/₂ increase 5xEnhanced permeability & metabolic stability
Aryl halogenHalogen bonding, lipophilicityMR = 8.9 (Br), π = 1.96Selective target engagement

Compound Table

Properties

CAS Number

1504448-31-0

Product Name

1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea

IUPAC Name

3-(4-bromo-2-ethylphenyl)-1,1-dimethylurea

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

InChI

InChI=1S/C11H15BrN2O/c1-4-8-7-9(12)5-6-10(8)13-11(15)14(2)3/h5-7H,4H2,1-3H3,(H,13,15)

InChI Key

PHVDYCNWKAQCKZ-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)Br)NC(=O)N(C)C

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NC(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.